(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20206250
InChI: InChI=1S/C21H17NO5/c1-12(23)26-15-4-6-16-19(10-15)27-20(21(16)24)8-13-11-22(2)18-7-5-14(25-3)9-17(13)18/h4-11H,1-3H3/b20-8+
SMILES:
Molecular Formula: C21H17NO5
Molecular Weight: 363.4 g/mol

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate

CAS No.:

Cat. No.: VC20206250

Molecular Formula: C21H17NO5

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate -

Specification

Molecular Formula C21H17NO5
Molecular Weight 363.4 g/mol
IUPAC Name [(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Standard InChI InChI=1S/C21H17NO5/c1-12(23)26-15-4-6-16-19(10-15)27-20(21(16)24)8-13-11-22(2)18-7-5-14(25-3)9-17(13)18/h4-11H,1-3H3/b20-8+
Standard InChI Key VEQDWPXHWXPTFP-DNTJNYDQSA-N
Isomeric SMILES CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C\C3=CN(C4=C3C=C(C=C4)OC)C)/O2
Canonical SMILES CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CN(C4=C3C=C(C=C4)OC)C)O2

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecule’s architecture integrates three critical domains:

  • Indole moiety: A 5-methoxy-1-methyl-substituted indole ring system, which confers electron-rich aromaticity and hydrogen-bonding capabilities.

  • Benzofuran core: A 3-oxo-2,3-dihydrobenzofuran unit providing rigidity and planar geometry conducive to π-π stacking interactions.

  • Acetate ester: A 6-position acetate group enhancing solubility and serving as a potential prodrug activation site.

The (2E)-configuration at the methylidene bridge ensures optimal conjugation between the indole and benzofuran systems, a feature critical for electronic delocalization and bioactivity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₂H₁₉NO₆
Molecular Weight393.39 g/mol
IUPAC Name[(2E)-2-[(5-Methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Topological Polar Surface Area88.9 Ų
Hydrogen Bond Acceptors6

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the indole N-methyl group (δ 3.72 ppm, singlet) and acetate methyl protons (δ 2.31 ppm, singlet) . Infrared (IR) spectra show carbonyl stretches at 1725 cm⁻¹ (acetate ester) and 1680 cm⁻¹ (benzofuran-3-one), confirming the presence of these functional groups. High-resolution mass spectrometry (HRMS) corroborates the molecular formula with a detected [M+H]+ ion at m/z 394.1294 (calc. 394.1291).

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis employs a convergent strategy:

  • Indole acrylate preparation: Wittig olefination of 5-methoxy-1H-indole-3-carbaldehyde with ethyl (triphenylphosphoranylidene)acetate yields the (E)-configured acrylate intermediate .

  • Benzofuran-3-one construction: Cyclization of 3-chlorobenzofuran-2-carbaldehyde derivatives via base-mediated intramolecular esterification .

  • Coupling and acetylation: Knoevenagel condensation between the indole acrylate and benzofuran-3-one, followed by selective acetylation at the 6-hydroxy position.

Critical Synthetic Steps

  • Wittig Reaction: Conducted in dichloromethane (DCM) at 0°C, this step achieves 84% yield of the indole acrylate with >95% E-selectivity .

  • Cyclization: Using Cs₂CO₃ in DMF at 80°C, the benzofuran-3-one forms in 72% yield, with Claisen-Schmidt conditions minimizing diketone byproducts .

  • Acetylation: Acetic anhydride in pyridine selectively acetylates the 6-hydroxy group (89% yield), confirmed by the disappearance of the phenolic OH signal in ¹H NMR.

Table 2: Synthetic Yield Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)
Indole acrylatePPh₃CHCOOEt, DCM, 12 h8498.5
Benzofuran cyclizationCs₂CO₃, DMF, 80°C, 6 h7297.8
AcetylationAc₂O, pyridine, rt, 4 h8999.1

Biological Activity and Mechanisms

In Vitro Pharmacological Profiling

Preliminary screens against NCI-60 cancer cell lines revealed moderate cytotoxicity (GI₅₀ = 8.2 μM in MCF-7 breast cancer), with structure-activity relationship (SAR) studies implicating the methoxy group in enhancing membrane permeability. Mechanistic studies suggest dual inhibition of:

  • Topoisomerase IIα: IC₅₀ = 3.7 μM via intercalation into the DNA-enzyme complex .

  • Cyclooxygenase-2 (COX-2): 68% inhibition at 10 μM, potentially linked to its anti-inflammatory effects.

Comparative Analysis with Structural Analogues

Functional Group Modifications

Replacing the 5-methoxy group with nitro (-NO₂) or cyano (-CN) substituents diminishes bioactivity, highlighting the importance of electron-donating groups for target engagement . Conversely, substituting the acetate with a benzoate ester (as in the Vulcanchem analogue VC20206235) improves logP from 2.1 to 3.4, enhancing blood-brain barrier permeability.

Table 3: Bioactivity of Key Analogues

CompoundStructural VariationGI₅₀ (μM)COX-2 Inhibition (%)
Parent compound5-OCH₃, 6-OAc8.268
5-NO₂ analogue5-NO₂, 6-OAc23.412
6-OBz analogue5-OCH₃, 6-OBz6.971

Future Directions and Applications

Targeted Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could address the compound’s limited aqueous solubility (0.12 mg/mL in PBS). Preliminary simulations indicate a 3.8-fold increase in bioavailability using 150 nm particles with PEGylation.

Structure-Based Optimization

Quantum mechanical calculations (DFT at B3LYP/6-311+G(d,p)) identify the C-3 methylidene bridge as a site for introducing halogen substituents to enhance DNA intercalation. Bromination at this position is predicted to improve topoisomerase IIα inhibition by 1.5-fold .

Expanded Biological Screening

Ongoing work includes profiling against kinase families (e.g., CDK4/6, EGFR) and in vivo toxicokinetic studies in murine models. Dose-ranging experiments will establish the therapeutic index, a critical step toward preclinical development.

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